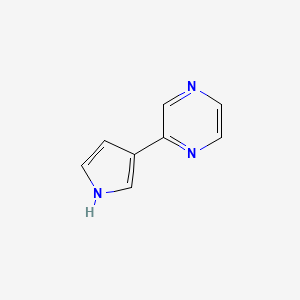

2-(1H-pyrrol-3-yl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

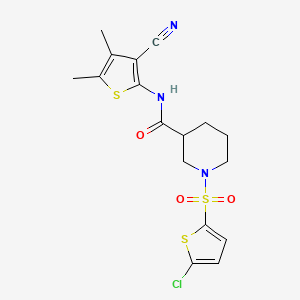

2-(1H-pyrrol-3-yl)pyrazine is an organic compound that is used as a building block in chemical synthesis studies . It contains a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of this compound involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related compounds has been developed which involves the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H . Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include this compound, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The action mechanisms of these derivatives are not clearly recognized .Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 213–215 °C . Its molecular weight is 145.16 .Aplicaciones Científicas De Investigación

Pyrazine Derivatives in Drug Development

Pyrazine derivatives, including 2-(1H-pyrrol-3-yl)pyrazine, have garnered interest in scientific research due to their wide range of pharmacological effects. These compounds are recognized for their potential in developing new therapeutic agents due to their diverse biological activities. For instance, pyrazine derivatives have shown promise as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, and antiviral agents. The increasing interest in pyrazine derivatives stems from their occurrence in nature and the various synthetic methods developed for their production, highlighting their potential for further studies aimed at developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Role in Food Industry

In the food industry, pyrazines, including derivatives of this compound, play a crucial role in flavor development. These compounds contribute to the baking, roasted, and nutty flavors in food products. The Maillard reaction, a key method for synthesizing pyrazines, is manipulated to enhance these desirable flavors during food processing. Strategies such as using new reactants, modifying reaction conditions, and adopting emerging technologies have been explored to control the generation of pyrazines, aiming to balance flavor enhancement with the minimization of undesirable by-products (Yu et al., 2021).

Pyrazine-Based Ligands in Coordination Chemistry

The synthesis and study of iron(II) spin crossover (SCO) active complexes with pyrazine-based ligands, such as this compound, have been a focal point in coordination chemistry. These complexes exhibit interesting magnetic properties due to the SCO phenomenon, where the iron(II) ion undergoes a transition between high-spin and low-spin states, influenced by temperature, pressure, or light. Research emphasizes the importance of synthetic methods and crystallization techniques in determining the SCO properties of these materials, underlining the versatility of pyrazine derivatives in designing functional materials with potential applications in sensors, switches, and memory devices (Olguín & Brooker, 2011).

Green Synthesis of Heterocyclic Compounds

The green synthesis of fused heterocyclic compounds utilizing multi-component reactions (MCRs) has highlighted the utility of pyrazine derivatives, including this compound, in eco-friendly synthetic approaches. These reactions offer an atom economical, beneficial, and straightforward method for the synthesis of complex heterocycles, including pyrrolo-pyrazine derivatives, in a single step with higher selectivity. Such methodologies underscore the potential of pyrazine derivatives in the sustainable production of novel pharmaceuticals and materials (Dhanalakshmi et al., 2021).

Safety and Hazards

Direcciones Futuras

Pyrrolopyrazine, which includes 2-(1H-pyrrol-3-yl)pyrazine, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

2-(1H-pyrrol-3-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWUEJBIRQOVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)